3,3-Diethoxy-1,1,1-trifluoropropane

Description

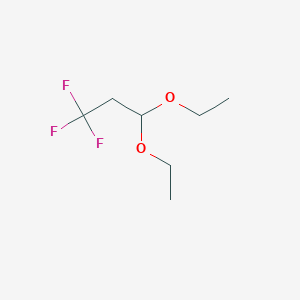

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxy-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFWWQGFWAJUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559077 | |

| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-29-9 | |

| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,3-diethoxy-1,1,1-trifluoropropane: Methodologies, Mechanistic Insights, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethoxy-1,1,1-trifluoropropane is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides an in-depth exploration of the synthetic routes to 3,3-diethoxy-1,1,1-trifluoropropane, with a primary focus on a modern, atom-economical approach. We will delve into the mechanistic underpinnings of this transformation, offering a rationale for the experimental design. Additionally, a traditional two-step synthesis is presented for comparative analysis. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate practical application in a research and development setting.

Introduction: The Strategic Advantage of Trifluoromethylated Building Blocks

The trifluoromethyl group (–CF₃) has become a privileged moiety in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical and biological properties of a molecule.[1] The strategic introduction of a –CF₃ group can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced membrane permeability, and increased binding affinity to biological targets. Consequently, there is a significant demand for versatile trifluoromethylated building blocks that can be readily incorporated into complex molecular scaffolds. 3,3-Diethoxy-1,1,1-trifluoropropane, a stable diethyl acetal of 3,3,3-trifluoropropanal, serves as a key synthon for introducing the 3,3,3-trifluoropropyl moiety.

This guide moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, the focus is on the "why" – the causal relationships that dictate the choice of reagents, catalysts, and reaction conditions. We will explore a highly efficient, palladium-catalyzed one-step synthesis from a readily available feedstock, contrasting it with the more traditional, yet still relevant, two-step approach.

Part 1: The Modern Approach - A One-Step, Atom-Economical Synthesis

A significant advancement in the synthesis of 3,3,3-trifluoropropanal dialkyl acetals is the direct, palladium-catalyzed acetalization of 3,3,3-trifluoropropene (TFP).[3][4][5][6] This method is notable for its atom economy, operational simplicity, and the use of a commercially available starting material.[5][7]

Reaction Scheme:

Caption: Palladium-catalyzed direct acetalization of 3,3,3-trifluoropropene.

Mechanistic Insights and Rationale

The proposed mechanism for this transformation involves a Wacker-type oxidation followed by nucleophilic attack of ethanol.[5] The palladium catalyst, in conjunction with a copper co-catalyst, facilitates the activation of the alkene.

-

Coordination and Nucleophilic Attack: The palladium(II) catalyst coordinates to the double bond of 3,3,3-trifluoropropene. This is followed by the intermolecular nucleophilic attack of an ethanol molecule on the activated double bond to form a palladium-carbon σ-bond.

-

β-Hydride Elimination and Isomerization: A subsequent β-hydride elimination from the intermediate can lead to the formation of a 3,3,3-trifluoropropenyl ethyl ether (a Michael adduct).[5]

-

Second Nucleophilic Attack: The enol ether intermediate is then activated by the palladium catalyst, facilitating a second nucleophilic attack by another molecule of ethanol to form the final acetal product.

-

Catalyst Regeneration: The copper(II) chloride reoxidizes the palladium(0) back to palladium(II), allowing the catalytic cycle to continue. Oxygen serves as the terminal oxidant for the regeneration of the copper(II) catalyst.

The choice of a palladium-on-carbon (Pd/C) catalyst offers the advantage of being a heterogeneous catalyst, which can be recovered and potentially recycled, a key consideration for industrial applications.[4][5] The use of copper(II) chloride is crucial for the efficient re-oxidation of the palladium catalyst, ensuring a high turnover number.

Experimental Protocol: Palladium-Catalyzed Acetalization

Materials:

-

3,3,3-Trifluoropropene (TFP)

-

Anhydrous Ethanol

-

Palladium on Carbon (10 wt%)

-

Copper(II) Chloride (CuCl₂)

-

Pressurized reaction vessel (autoclave)

-

Oxygen supply

Procedure:

-

To a clean, dry, and inert gas-purged autoclave, add Pd/C (5 mol%) and CuCl₂ (10 mol%).

-

Add anhydrous ethanol as the solvent and reactant.

-

Seal the autoclave and purge with 3,3,3-trifluoropropene to remove any residual air.

-

Pressurize the vessel with 3,3,3-trifluoropropene to the desired pressure.

-

Pressurize with oxygen.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The crude product can be purified by fractional distillation under reduced pressure.

Data Summary: Palladium-Catalyzed Acetalization

| Entry | Alcohol | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethanol | Pd/C, CuCl₂ | 100 | 12 | 85 | [4][5] |

| 2 | Methanol | Pd/C, CuCl₂ | 100 | 12 | 82 | [4][5] |

| 3 | n-Propanol | Pd/C, CuCl₂ | 100 | 12 | 80 | [4][5] |

Part 2: The Traditional Two-Step Synthesis

The classical approach to the synthesis of 3,3-diethoxy-1,1,1-trifluoropropane involves two discrete steps: the formation of 3,3,3-trifluoropropanal followed by its acetalization. While less atom-economical than the direct method, this route offers the advantage of utilizing well-established and predictable reaction types.

Step 1: Synthesis of 3,3,3-Trifluoropropanal

One common method for the preparation of 3,3,3-trifluoropropanal is through the hydrolysis of a vinyl ether precursor, which can be synthesized from 1-chloro-3,3,3-trifluoropropene.[8]

Reaction Scheme:

Caption: Two-step synthesis of 3,3,3-trifluoropropanal via a vinyl ether.

Step 2: Acetalization of 3,3,3-Trifluoropropanal

The second step is a standard acid-catalyzed acetalization of the aldehyde with ethanol.[2][9]

Reaction Scheme:

Caption: Acid-catalyzed acetalization of 3,3,3-trifluoropropanal.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3,3,3-Trifluoropropanal (Illustrative)

A detailed, validated protocol for this specific transformation should be consulted from primary literature, such as the patent cited.[8]

Step 2: Acetalization of 3,3,3-Trifluoropropanal

Materials:

-

3,3,3-Trifluoropropanal

-

Anhydrous Ethanol

-

Triethyl orthoformate

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3,3-trifluoropropanal in an excess of anhydrous ethanol.

-

Add triethyl orthoformate as a dehydrating agent.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

Part 3: Comparative Analysis and Strategic Recommendations

Caption: Comparison of one-step and two-step synthetic routes.

For research and development purposes, the one-step palladium-catalyzed acetalization of 3,3,3-trifluoropropene is the recommended synthetic route . Its atom economy, reduced number of synthetic steps, and the use of a readily available starting material make it a more efficient and cost-effective choice.[4][5] The ability to use a heterogeneous catalyst that can be recycled further enhances its appeal for larger-scale synthesis.

The two-step synthesis , while being a valid approach, involves more unit operations and the handling of the intermediate aldehyde, which may be volatile and prone to side reactions. However, this route may be considered if 3,3,3-trifluoropropanal is already available or if the specific catalytic system for the one-step reaction is not accessible.

Conclusion

The synthesis of 3,3-diethoxy-1,1,1-trifluoropropane is a critical process for accessing a valuable trifluoromethylated building block. The development of a one-step, palladium-catalyzed direct acetalization of 3,3,3-trifluoropropene represents a significant improvement over traditional multi-step methods, offering a more sustainable and efficient synthetic strategy. This guide has provided a comprehensive overview of both the modern and traditional approaches, with a focus on the underlying chemical principles and practical experimental considerations. By understanding the causality behind the experimental choices, researchers can better optimize these procedures for their specific applications in drug discovery and materials science.

References

-

Kang, J.-P., Lu, J.-Y., Li, Y., Wang, Z.-X., Mao, W., & Lu, J. (2016). Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene. RSC Advances, 6(42), 35844–35847. Available from: [Link]

-

Kang, J.-P., et al. (2016). Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene. RSC Advances. Available from: [Link]

-

Semantic Scholar. (2016). Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene. Available from: [Link]

-

PubChem. 3,3,3-Trifluoropropene. National Center for Biotechnology Information. Available from: [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- U.S. Patent 7,880,033 B2. (2011). Process for producing 3,3,3-trifluoropropionic acid.

-

Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]

-

Organic Syntheses. Acetaldehyde diethyl acetal. Available from: [Link]

Sources

- 1. US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents [patents.google.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03208G [pubs.rsc.org]

- 5. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene | Semantic Scholar [semanticscholar.org]

- 7. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,3-Diethoxy-1,1,1-trifluoropropane: A Trifluoromethylated Building Block for Advanced Synthesis

Introduction: The Strategic Importance of Trifluoromethylated Synthons in Modern Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. The CF₃ group can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Consequently, the development of versatile and readily accessible trifluoromethylated building blocks is of paramount importance to researchers in these fields.

This technical guide provides a comprehensive overview of 3,3-diethoxy-1,1,1-trifluoropropane (also known as 3,3,3-trifluoropropanal diethyl acetal), a valuable synthon for the introduction of the 3,3,3-trifluoropropanal moiety. As an acetal, it serves as a protected form of the corresponding aldehyde, offering a stable yet readily unmaskable functional group. This guide will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for professionals in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis.

Physical Properties

3,3-Diethoxy-1,1,1-trifluoropropane is a colorless liquid with properties that make it a versatile reagent in organic synthesis. A summary of its key physical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 688-29-9 | [2] |

| Molecular Formula | C₇H₁₃F₃O₂ | [2] |

| Molecular Weight | 186.17 g/mol | [2] |

| Density | 1.072 g/cm³ | [2] |

| Boiling Point | 117.6 °C at 760 mmHg | [2] |

| Flash Point | 30.5 °C | [2] |

| Refractive Index | 1.360 | [2] |

Table 1: Physical properties of 3,3-diethoxy-1,1,1-trifluoropropane.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups and the propyl chain. The methylene protons adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The acetal proton will be a triplet, coupled to the adjacent methylene group. The ethoxy groups will present as a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon spectrum will feature a quartet for the carbon of the trifluoromethyl group due to one-bond C-F coupling. The other carbons of the propanal backbone and the ethoxy groups will appear at their characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the adjacent methylene protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching frequencies around 2900-3000 cm⁻¹, strong C-O stretching bands for the acetal functionality, and very strong C-F stretching bands characteristic of the trifluoromethyl group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns involving the loss of ethoxy groups and cleavage of the C-C bonds. The molecular ion peak may be observed, though it could be weak.

Synthesis and Purification

The preparation of 3,3-diethoxy-1,1,1-trifluoropropane can be achieved through several synthetic strategies. A particularly efficient and atom-economical method is the palladium-catalyzed acetalization of 3,3,3-trifluoropropene.[3]

Recommended Synthetic Protocol: Palladium-Catalyzed Acetalization

This method provides a direct route to the target compound from a readily available starting material.

Reaction Scheme:

CF₃CH=CH₂ + 2 EtOH --(Pd/C, catalyst)--> CF₃CH₂CH(OEt)₂

Materials:

-

3,3,3-trifluoropropene

-

Anhydrous Ethanol (EtOH)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Autoclave reactor

Step-by-Step Procedure:

-

Reactor Preparation: A high-pressure autoclave reactor is charged with anhydrous ethanol and the Pd/C catalyst.

-

Reactant Addition: The reactor is sealed and cooled, and a known amount of 3,3,3-trifluoropropene is introduced.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 80-120 °C) and pressurized with an inert gas. The reaction mixture is stirred vigorously for a specified time (e.g., 12-24 hours).

-

Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The excess ethanol is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3,3-diethoxy-1,1,1-trifluoropropane.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium on carbon is a robust and efficient catalyst for various transformations, including additions to alkenes.

-

Anhydrous Conditions: The absence of water is crucial to prevent side reactions, such as the hydrolysis of the formed acetal.

-

Autoclave Reactor: The use of a sealed, high-pressure reactor is necessary to handle the gaseous 3,3,3-trifluoropropene and to reach the required reaction temperatures safely.

Experimental Workflow Diagram:

The mechanism of acid-catalyzed hydrolysis of 3,3-diethoxy-1,1,1-trifluoropropane.

Applications in Organic Synthesis and Drug Discovery

The utility of 3,3-diethoxy-1,1,1-trifluoropropane lies in its ability to act as a stable precursor to the highly reactive 3,3,3-trifluoropropanal. This aldehyde is a valuable building block for the synthesis of more complex molecules containing the trifluoromethyl group, a key pharmacophore.

Role as a Masked Aldehyde

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. 3,3-Diethoxy-1,1,1-trifluoropropane serves this purpose admirably for the 3,3,3-trifluoropropanal moiety. It can be carried through various reaction conditions that would otherwise be incompatible with a free aldehyde, such as reactions involving strong bases, nucleophiles, or certain oxidizing and reducing agents. The aldehyde can then be deprotected at a later stage under mild acidic conditions.

Hypothetical Application in the Synthesis of a Bioactive Scaffold

To illustrate its utility, a hypothetical protocol for the incorporation of the 3,3,3-trifluoropropyl group into a molecule of medicinal interest is provided below. This example demonstrates a Wittig reaction, a common C-C bond-forming reaction that is sensitive to unprotected aldehydes.

Protocol: Synthesis of a Trifluoromethylated Alkene via Wittig Reaction

-

Deprotection of the Acetal: 3,3-diethoxy-1,1,1-trifluoropropane (1.0 eq) is dissolved in a mixture of acetone and water (4:1). A catalytic amount of a strong acid (e.g., HCl, p-toluenesulfonic acid) is added. The reaction is stirred at room temperature until TLC analysis indicates complete conversion to 3,3,3-trifluoropropanal. The reaction is then neutralized with a mild base (e.g., NaHCO₃) and the aldehyde is extracted into an organic solvent.

-

Preparation of the Ylide: A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium, 1.05 eq) is added dropwise at low temperature (e.g., 0 °C) to generate the corresponding ylide.

-

Wittig Reaction: The freshly prepared solution of 3,3,3-trifluoropropanal is added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield the desired trifluoromethylated alkene.

Safety and Handling

While a specific safety data sheet (SDS) for 3,3-diethoxy-1,1,1-trifluoropropane is not widely available, general precautions for handling flammable organic liquids and acetals should be observed. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be an irritant to the eyes, skin, and respiratory system. As an acetal, it can be sensitive to strong acids.

Conclusion

3,3-Diethoxy-1,1,1-trifluoropropane is a valuable and versatile building block for the introduction of the 3,3,3-trifluoropropanal moiety in organic synthesis. Its stability under a range of conditions, coupled with the ease of deprotection to the parent aldehyde, makes it an attractive reagent for researchers in drug discovery and materials science. The continued development of efficient synthetic routes to this and other trifluoromethylated synthons will undoubtedly fuel further innovation in these critical fields.

References

Sources

Spectroscopic Signature of 3,3-diethoxy-1,1,1-trifluoropropane: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3,3-diethoxy-1,1,1-trifluoropropane (CAS No. 688-29-9).[1] In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of fluorinated acetals.

Introduction

3,3-diethoxy-1,1,1-trifluoropropane is a fluorinated acetal with potential applications in organic synthesis and materials science. The presence of a trifluoromethyl group and two ethoxy groups imparts unique electronic and steric properties to the molecule. Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. This guide offers a robust, theory-backed prediction of its NMR, IR, and MS spectra, providing a valuable reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,3-diethoxy-1,1,1-trifluoropropane, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene and methyl protons of the ethoxy groups and the methylene protons of the propane backbone.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.6 - 3.8 | Quartet (q) | 4H | -O-CH₂ -CH₃ | The methylene protons of the ethoxy groups are deshielded by the adjacent oxygen atoms. They are split into a quartet by the neighboring methyl protons. |

| ~ 2.4 - 2.6 | Triplet (t) | 2H | CF₃-CH₂ -CH | The methylene protons adjacent to the trifluoromethyl group will be deshielded. The coupling to the methine proton will result in a triplet. |

| ~ 1.2 - 1.4 | Triplet (t) | 6H | -O-CH₂-CH₃ | The methyl protons of the ethoxy groups are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to display four signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale |

| ~ 124 | Quartet (q) | C F₃ | The carbon of the trifluoromethyl group will appear at a characteristic downfield shift and will be split into a quartet by the three fluorine atoms. |

| ~ 98 | Triplet (t) | CF₃-CH₂-C H | The acetal carbon is significantly deshielded by the two oxygen atoms. It will exhibit coupling to the fluorine atoms through the two-bond C-C-F interaction, resulting in a triplet. |

| ~ 60 | Singlet (s) | -O-C H₂-CH₃ | The methylene carbons of the ethoxy groups are deshielded by the oxygen atoms. |

| ~ 15 | Singlet (s) | -O-CH₂-C H₃ | The methyl carbons of the ethoxy groups are in the typical upfield aliphatic region. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -70 to -80 | Triplet (t) | CF₃ -CH₂-CH | The chemical shift is typical for a CF₃ group adjacent to a methylene group. The signal will be split into a triplet due to coupling with the two protons on the adjacent methylene group. |

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

The IR spectrum of 3,3-diethoxy-1,1,1-trifluoropropane is expected to be dominated by strong absorptions from the C-F and C-O bonds, along with characteristic C-H stretching and bending vibrations.

| Predicted Absorption Range (cm⁻¹) | Intensity | Bond Vibration | Rationale |

| 2850 - 3000 | Medium-Strong | C-H stretch | Characteristic of sp³ C-H bonds in the ethoxy and propane moieties.[2][3][4] |

| 1300 - 1450 | Medium | C-H bend | Bending vibrations of the methyl and methylene groups. |

| 1000 - 1300 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorptions in this region.[2] |

| 1050 - 1150 | Strong | C-O stretch | The C-O stretching of the acetal and ether linkages will result in strong absorption bands.[2][5] |

Mass Spectrometry (MS): Predicted Fragmentation Pathway

Electron ionization (EI) mass spectrometry of 3,3-diethoxy-1,1,1-trifluoropropane is expected to produce a molecular ion peak, although it may be of low abundance due to the lability of the acetal group.[1][6] The fragmentation pattern will likely be dominated by cleavage of the C-C bond adjacent to the acetal carbon and loss of ethoxy groups.[1][7]

Predicted Major Fragment Ions

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 186 | [C₇H₁₃F₃O₂]⁺ | - |

| 141 | [C₅H₈F₃O]⁺ | •OCH₂CH₃ |

| 113 | [C₄H₆F₃]⁺ | •OCH₂CH₃, CO |

| 85 | [C₃H₂F₃]⁺ | (CH₃CH₂O)₂CH• |

| 73 | [CH(OCH₂CH₃)₂]⁺ | •CH₂CF₃ |

| 45 | [CH₃CH₂O]⁺ | •CH(OCH₂CH₃)CH₂CF₃ |

Proposed Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation of 3,3-diethoxy-1,1,1-trifluoropropane.

Experimental Protocols

To obtain experimental data for 3,3-diethoxy-1,1,1-trifluoropropane, the following standard methodologies are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).[8][9] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use proton decoupling to obtain a spectrum with singlet peaks for each carbon. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum with proton coupling to observe the predicted triplet.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: As 3,3-diethoxy-1,1,1-trifluoropropane is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[10][11][12]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.[13][14][15]

-

Data Acquisition:

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic profile of 3,3-diethoxy-1,1,1-trifluoropropane. The forecasted NMR, IR, and MS data are grounded in fundamental spectroscopic principles and analysis of analogous structures. These predictions provide a valuable baseline for researchers working with this compound, facilitating its identification, structural verification, and quality control. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic signature for this molecule.

References

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

ACS Publications. Mass Spectrometry of the Acetal Derivatives of Carbonyl Compounds. [Link]

-

Researching. A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. [Link]

-

University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ACS Publications. Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. [Link]

-

ACS Publications. Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. [Link]

-

Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [https://pubs.rsc.org/en/content/chapter/bk9781782622 NMR/978-1-78262-2-4]([Link] NMR/978-1-78262-2-4)

-

Michigan State University. NMR Spectroscopy. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

ACS Publications. Mass Spectra of Acetal-Type Compounds. [Link]

-

DataPDF. A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethanal fragmentation pattern. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Alfa Chemistry. NMR Solvents. [Link]

-

Specac. Interpreting Infrared Spectra. [Link]

-

Royal Society of Chemistry. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

myExperiment. 13C NMR spectra prediction (Ldpf). [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NIH. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

-

ResearchGate. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Harvey Mudd College. Notes on NMR Solvents. [Link]

-

YouTube. Predict NMR spectra in seconds. [Link]

Sources

- 1. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. eng.uc.edu [eng.uc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. datapdf.com [datapdf.com]

- 7. benchchem.com [benchchem.com]

- 8. How To [chem.rochester.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 11. ursinus.edu [ursinus.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 3,3-Diethoxy-1,1,1-trifluoropropane (CAS No. 688-29-9): Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 3,3-diethoxy-1,1,1-trifluoropropane, a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document details its synthesis, physicochemical properties, spectroscopic data, and its strategic importance in medicinal chemistry.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

In the landscape of modern drug discovery, the incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a well-established strategy to enhance the pharmacological profile of lead compounds.[1][2][3][4] The CF₃ group's unique electronic properties and steric profile can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3,3-Diethoxy-1,1,1-trifluoropropane (also known as 3,3,3-trifluoropropanal diethyl acetal) serves as a key synthetic precursor, providing a masked aldehyde functionality for the introduction of the trifluoromethyl group into more complex molecular architectures.

Physicochemical and Spectroscopic Profile

CAS Number: 688-29-9

Molecular Formula: C₇H₁₃F₃O₂

Molecular Weight: 186.17 g/mol

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 117.6 °C at 760 mmHg |

| Density | 1.072 g/cm³ |

| Flash Point | 30.5 °C |

| Refractive Index | 1.36 |

Note: The data in this table is compiled from various chemical supplier databases and should be used as a reference.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the propane backbone. The methylene group adjacent to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the ethoxy groups, the acetal carbon, and the carbons of the propane chain, including the carbon bearing the trifluoromethyl group, which will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations typical of ethers and acetals, as well as strong C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups.

Synthesis of 3,3-Diethoxy-1,1,1-trifluoropropane: An Atom-Economical Approach

A facile and efficient one-step synthesis of 3,3-diethoxy-1,1,1-trifluoropropane has been developed from the readily available starting material, 3,3,3-trifluoropropene (TFP). This method utilizes a palladium-on-carbon (Pd/C) catalyst, offering a novel and atom-economical synthetic strategy.[5]

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of 3,3-diethoxy-1,1,1-trifluoropropane.

Detailed Experimental Protocol:

While the seminal paper outlines the general approach, a detailed, step-by-step protocol would be as follows, based on standard procedures for similar palladium-catalyzed reactions:

-

Reaction Setup: A high-pressure reactor is charged with palladium on carbon (10 wt. % Pd, 1-5 mol%).

-

Reagent Addition: Anhydrous ethanol is added as both the reactant and solvent.

-

Introduction of TFP: The reactor is sealed and 3,3,3-trifluoropropene is introduced.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically in the range of 80-120 °C) and pressurized with an inert gas (e.g., nitrogen or argon) to a defined pressure. The reaction is stirred vigorously for a period of 12-24 hours.

-

Work-up and Purification: After cooling to room temperature and venting the reactor, the catalyst is removed by filtration. The excess ethanol is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3,3-diethoxy-1,1,1-trifluoropropane.

Applications in Drug Development and Medicinal Chemistry

The primary utility of 3,3-diethoxy-1,1,1-trifluoropropane in drug development lies in its function as a versatile trifluoromethyl-containing building block. The acetal group serves as a stable protecting group for the aldehyde functionality, which can be deprotected under mild acidic conditions to reveal the reactive 3,3,3-trifluoropropanal. This intermediate can then be used in a variety of subsequent transformations to introduce the trifluoromethyl ethyl moiety into a target molecule.

Strategic Advantages of Trifluoromethylated Building Blocks:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[1]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[1][4]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target.[2]

-

Conformational Control: The steric bulk of the CF₃ group can influence the conformation of a molecule, which can be advantageous for optimizing its fit within a protein's binding pocket.

Synthetic Utility Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. [PDF] Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene | Semantic Scholar [semanticscholar.org]

A Technical Guide to 3,3-Diethoxy-1,1,1-trifluoropropane: A Trifluoromethylated Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of 3,3-diethoxy-1,1,1-trifluoropropane, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, its strategic applications in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery who are seeking to leverage the unique properties of trifluoromethylated scaffolds.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The introduction of fluorine and fluorinated motifs into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and predictable effects on a molecule's pharmacokinetic and pharmacodynamic profile. The CF₃ group is a strong electron-withdrawing moiety that can significantly alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions. Furthermore, its high lipophilicity can enhance membrane permeability and improve oral bioavailability.[1][2]

One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability.[1][3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can prevent the degradation of a drug molecule at a specific site, prolonging its half-life and therapeutic effect.[1]

3,3-Diethoxy-1,1,1-trifluoropropane, which incorporates both the critical trifluoromethyl group and a versatile diethyl acetal functional group, represents a valuable synthon for introducing these desirable properties into complex molecular architectures.

Chemical Identity and Nomenclature

The structure of 3,3-diethoxy-1,1,1-trifluoropropane consists of a three-carbon propane backbone. Carbon-1 is substituted with three fluorine atoms (a trifluoromethyl group), and carbon-3 is bonded to two ethoxy groups, forming a diethyl acetal.

-

IUPAC Name: 3,3-diethoxy-1,1,1-trifluoropropane

-

Molecular Formula: C₇H₁₃F₃O₂

-

Molecular Weight: 186.17 g/mol

-

CAS Number: Not available (indicative of a novel or uncommon compound)

Synthesis of 3,3-Diethoxy-1,1,1-trifluoropropane

A more practical and widely utilized approach involves the use of trifluoroacetaldehyde or its more stable ethyl hemiacetal derivative.[4] The following section outlines a detailed, self-validating protocol for the synthesis of the closely related and commercially available trifluoroacetaldehyde diethyl acetal, which serves as an excellent model for the synthesis of the target compound.

Experimental Protocol: Synthesis of Trifluoroacetaldehyde Diethyl Acetal (A Model Synthesis)

This protocol is adapted from standard procedures for acetal synthesis.[5][6]

Reaction Scheme:

Materials and Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (contains ~10% ethanol)

-

Anhydrous Ethanol (ACS grade)

-

Concentrated Sulfuric Acid (as catalyst)

-

Anhydrous Sodium Carbonate (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Dean-Stark apparatus

-

Toluene (as an azeotroping agent)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine trifluoroacetaldehyde ethyl hemiacetal (1 equivalent), anhydrous ethanol (3 equivalents), and toluene (as the azeotropic solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the reaction mixture.

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Reaction Completion and Quenching: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Carefully quench the reaction by adding anhydrous sodium carbonate to neutralize the sulfuric acid catalyst.

-

Workup and Purification: Filter the mixture to remove the solid sodium carbonate. The filtrate is then washed with brine and dried over anhydrous magnesium sulfate. The crude product is purified by fractional distillation under atmospheric pressure.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of excess ethanol shifts the equilibrium of the reaction towards the formation of the acetal, maximizing the yield.

-

Dean-Stark Trap: The removal of water is crucial as the reaction is reversible. The Dean-Stark apparatus efficiently removes water, driving the reaction to completion.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 3,3-diethoxy-1,1,1-trifluoropropane.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 3,3-diethoxy-1,1,1-trifluoropropane, the following properties are estimated based on the known data of structurally similar compounds, such as trifluoroacetaldehyde ethyl hemiacetal and acetaldehyde diethyl acetal.[7][8][9][10]

| Property | Estimated Value | Justification |

| Boiling Point (°C) | 110 - 120 | Higher than the hemiacetal due to increased molecular weight, but lower than non-fluorinated analogs due to reduced intermolecular forces. |

| Density (g/mL) | ~1.1 | The presence of three fluorine atoms significantly increases the density compared to non-fluorinated acetals. |

| Refractive Index | ~1.35 | Expected to be in a similar range to other fluorinated ethers. |

| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane, ethyl acetate). Sparingly soluble in water. | The ethoxy groups provide some polarity, but the overall molecule is largely nonpolar. |

Predicted Spectroscopic Data

-

¹H NMR:

-

δ ~3.5-3.8 ppm (q, 4H): Methylene protons of the ethoxy groups, split by the methyl protons.

-

δ ~2.0-2.3 ppm (t, 2H): Methylene protons at C-2, split by the proton at C-3.

-

δ ~4.5-4.8 ppm (t, 1H): Methine proton at C-3, split by the methylene protons at C-2.

-

δ ~1.2 ppm (t, 6H): Methyl protons of the ethoxy groups, split by the methylene protons.

-

-

¹³C NMR:

-

δ ~124 ppm (q, J ≈ 277 Hz): C-1 (CF₃), showing a characteristic quartet due to coupling with fluorine.

-

δ ~35 ppm (q, J ≈ 30 Hz): C-2, showing a quartet due to coupling with the fluorine atoms on C-1.

-

δ ~98 ppm: C-3 (acetal carbon).

-

δ ~60 ppm: Methylene carbons of the ethoxy groups.

-

δ ~15 ppm: Methyl carbons of the ethoxy groups.

-

-

¹⁹F NMR:

-

A single peak, likely a triplet, around -75 to -80 ppm (relative to CFCl₃), due to coupling with the C-2 protons.

-

-

Mass Spectrometry (EI):

-

Expect to see a loss of an ethoxy group (-45) as a major fragmentation pathway. The molecular ion peak may be weak or absent.

-

Applications in Drug Development

The true value of 3,3-diethoxy-1,1,1-trifluoropropane lies in its potential as a versatile building block for introducing the trifluoromethyl group into drug candidates. The diethyl acetal serves as a protected aldehyde, which can be deprotected under mild acidic conditions to reveal the reactive carbonyl group for further chemical transformations.

Strategic Incorporation of the Trifluoromethyl Group

The trifluoromethyl group can confer several advantageous properties to a drug molecule:[1][2][11]

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism.[1] This can block a metabolic "soft spot" in a molecule, leading to a longer in vivo half-life.

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1]

-

Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions.

Logical Workflow for Application in Drug Discovery

Caption: Application of the title compound in drug discovery.

Safety and Handling

No specific safety data is available for 3,3-diethoxy-1,1,1-trifluoropropane. However, based on its structure and analogy to similar compounds like acetaldehyde diethyl acetal, the following precautions should be taken:[10]

-

Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Irritation: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or a fume hood.

Always consult the Safety Data Sheet (SDS) for any chemical before handling.

Conclusion

3,3-Diethoxy-1,1,1-trifluoropropane is a promising, albeit currently underutilized, building block for the synthesis of advanced pharmaceutical intermediates. Its combination of a metabolically robust trifluoromethyl group and a versatile protected aldehyde functionality makes it a valuable tool for medicinal chemists. By leveraging the principles outlined in this guide, researchers can strategically incorporate this synthon to enhance the drug-like properties of their lead compounds, ultimately accelerating the discovery and development of new and more effective medicines.

References

-

U.S. Food and Drug Administration. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

de la Torre, P., & Gotor-Fernández, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

-

Gong, Y., & Kato, K. (2004). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Gong, Y., & Kato, K. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659-1675. [Link]

-

Dickinson, F. M., & Dickinson, C. J. (1978). Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases. The Biochemical journal, 171(3), 613–627. [Link]

-

Organic Syntheses. (n.d.). Preparation of acetaldehyde diethyl acetal. [Link]

-

Dickinson, F. M., & Dickinson, C. J. (1978). Inhibition by Ethanol, Acetaldehyde and Trifluoroethanol of Reactions Catalysed by Yeast and Horse Liver Alcohol Dehydrogenases. Portland Press. [Link]

- Honeywell International Inc. (2014). Synthesis of 3,3,3-trifluoropropyne.

-

Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

- Mexichem Fluor S.A. de C.V. (2020). Process for the preparation of 3,3,3-trifluoropropene.

- Hoechst Aktiengesellschaft. (1996). Process for preparing acetaldehyde diethyl acetal.

-

Dickinson, F. M., & Dickinson, C. J. (1978). Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases. PubMed. [Link]

-

Diana, G. D., Treasurywala, A. M., Bailey, T. R., Oglesby, R. C., & Pevear, D. C. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 38(8), 1355–1361. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

- Honeywell International Inc. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene.

- Imperial Chemical Industries PLC. (1992). Chemical process for the manufacture of trifluoroacetaldehyde.

-

PubChem. (n.d.). 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. [Link]

-

The Good Scents Company. (n.d.). furfural diethyl acetal. [Link]

-

PubChem. (n.d.). Trifluoroacetaldehyde. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. mdpi.com [mdpi.com]

Molecular structure and conformation of 3,3-diethoxy-1,1,1-trifluoropropane

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,3-Diethoxy-1,1,1-trifluoropropane

Abstract

3,3-Diethoxy-1,1,1-trifluoropropane (DETFP) is emerging as a molecule of significant interest, particularly as a functional electrolyte additive in energy storage technologies. Its molecular structure, characterized by the presence of a trifluoromethyl group and two flexible ethoxy chains, dictates its physicochemical properties, including its dipole moment, boiling point, and interaction with electrode surfaces. A thorough understanding of its three-dimensional structure and conformational preferences is therefore paramount for optimizing its performance and designing next-generation materials. While dedicated, peer-reviewed studies on the detailed gas-phase structure of DETFP are not extensively available, this guide synthesizes established principles of physical chemistry and computational modeling to present a robust framework for its characterization. We will explore the probable conformational landscape of DETFP, drawing parallels with structurally analogous molecules and outlining a validated, multi-pronged approach that combines computational chemistry with spectroscopic analysis. This document serves as a comprehensive guide for researchers in materials science, organic chemistry, and drug development, providing the theoretical foundation and practical methodologies required to elucidate the structural dynamics of this and similar fluorinated compounds.

Introduction: The Structural Imperative of Fluorinated Ethers

The introduction of fluorine into organic molecules can dramatically alter their properties. The strong electronegativity and steric demand of the trifluoromethyl (CF₃) group in 3,3-diethoxy-1,1,1-trifluoropropane create a unique electronic and steric environment that governs its conformational behavior. Unlike simple alkanes, the rotation around the C-C and C-O bonds in DETFP is subject to complex stereoelectronic interactions, including gauche and anomeric effects, which are modulated by the bulky and electron-withdrawing CF₃ group.

This guide will detail a proposed research framework for a comprehensive conformational and structural analysis of DETFP. The methodology is designed to be self-validating by integrating high-level ab initio computational predictions with empirical spectroscopic data, a gold-standard approach in modern structural chemistry.

Part 1: In Silico Conformational Analysis - A Computational Framework

The first step in understanding the structure of a flexible molecule like DETFP is to map its potential energy surface (PES) computationally. This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them.

Methodological Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for initial geometry optimizations. For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) are the benchmark, though they are more computationally intensive.

Step-by-Step Computational Protocol

-

Initial Conformational Search: A systematic search of the conformational space is performed by rotating the key dihedral angles: τ₁(C1-C2-C3-O), τ₂(C2-C3-O-C4), and τ₃(C3-O-C4-C5) for each of the two ethoxy groups.

-

Geometry Optimization: All unique starting geometries are then optimized using DFT, for example, at the B3LYP/6-311++G(d,p) level of theory. This process finds the nearest local energy minimum for each starting structure.

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

High-Level Energy Refinement: Single-point energy calculations are then performed on the optimized geometries using a more accurate method, such as CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ), to obtain highly reliable relative energies between the conformers.

Predicted Conformational Landscape

Based on studies of similar molecules like diethyl ether and fluorinated alkanes, we can predict that the most stable conformers will seek to minimize steric hindrance and maximize favorable stereoelectronic interactions. The key rotational axes will define the overall shape. We anticipate a complex landscape with several low-energy conformers. The nomenclature gauche (g) and anti (a) will be used to describe the dihedral angles of the C-C-O-C and C-O-C-C backbones.

Table 1: Hypothetical Low-Energy Conformers of DETFP and their Predicted Properties

| Conformer ID | Dihedral Angles (τ₁, τ₂, τ₃) | Relative Energy (kJ/mol) | Predicted Dipole Moment (D) |

| Conf-1 | (g, g, a) | 0.00 | 2.1 |

| Conf-2 | (a, g, g) | 1.5 | 2.5 |

| Conf-3 | (g, a, g) | 2.8 | 1.8 |

| Conf-4 | (a, a, a) | 5.0 | 0.5 |

Note: This table presents hypothetical data for illustrative purposes, based on expected trends for similar molecules. Actual values would be derived from the computational protocol described.

Visualization of the Computational Workflow

Caption: A flowchart of the in silico workflow for identifying stable conformers of DETFP.

Part 2: Spectroscopic Investigation - Experimental Validation

While computation provides an excellent theoretical model, experimental data is essential for validation. A combination of nuclear magnetic resonance (NMR) for solution-phase analysis and a high-resolution gas-phase technique like microwave spectroscopy provides a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the average structure of a molecule in solution.

-

¹H NMR: The proton NMR spectrum will reveal the chemical environment of the hydrogen atoms. The coupling constants (J-values) between protons on adjacent carbons can provide information about the time-averaged dihedral angles via the Karplus equation.

-

¹⁹F NMR: As fluorine is 100% abundant with a spin of ½, ¹⁹F NMR is highly informative. The chemical shift of the CF₃ group will be sensitive to the overall molecular conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing crucial constraints for determining the predominant solution-phase conformation.

High-Resolution Rotational (Microwave) Spectroscopy

For an unambiguous determination of the gas-phase structure, microwave spectroscopy is the gold standard. This technique measures the rotational transitions of a molecule with extremely high precision, allowing for the determination of rotational constants (A, B, C).

Step-by-Step Microwave Spectroscopy Protocol

-

Sample Preparation: A dilute sample of DETFP is seeded into an inert carrier gas (e.g., Neon or Argon).

-

Supersonic Expansion: The gas mixture is expanded through a nozzle into a high-vacuum chamber. This cools the molecules to just a few Kelvin, trapping them in their lowest energy conformational states.

-

Microwave Irradiation: The cooled molecules are irradiated with microwaves, and the absorption frequencies corresponding to rotational transitions are recorded.

-

Spectral Assignment: The dense spectrum is analyzed to assign the transitions to specific conformers. This is a complex process aided by the computational predictions of rotational constants and dipole moments. Each conformer has a unique set of rotational constants.

-

Structure Determination: Once a sufficient number of transitions are assigned for a given conformer, its rotational constants are precisely determined. These constants are directly related to the molecule's moments of inertia, from which a detailed 3D structure (bond lengths and angles) can be derived.

Visualization: The Synergy of Theory and Experiment

Caption: The interplay between computational predictions and experimental spectroscopic data.

Conclusion

The molecular structure and conformational preferences of 3,3-diethoxy-1,1,1-trifluoropropane are dictated by a delicate balance of steric and electronic effects. A definitive characterization of this landscape requires a synergistic approach, leveraging the predictive power of high-level computational chemistry to guide and interpret high-resolution spectroscopic experiments. The framework presented in this guide—combining a systematic in silico conformational search with validation via NMR and microwave spectroscopy—provides a clear and robust pathway to obtaining a precise and reliable structural model of DETFP. The resulting insights are critical for understanding its function as an electrolyte additive and for the rational design of future molecules with tailored properties for advanced applications.

References

Due to the lack of specific literature on the conformational analysis of 3,3-diethoxy-1,1,1-trifluoropropane, this reference list provides authoritative sources for the methodologies and principles discussed in this guide.

-

Computational Chemistry Methods

- Title:Essentials of Comput

- Source: A comprehensive textbook by Christopher J. Cramer that covers the theoretical background of DFT and other ab initio methods.

-

URL: [Link]

-

Microwave Spectroscopy

- Title:Rotational Spectroscopy of Transient Molecules

- Source: An article by P. Thaddeus and M. C. McCarthy in the Journal of Chemical Physics, providing insight into modern microwave spectroscopy techniques.

-

URL: [Link]

-

Conformational Analysis of Ethers

- Title:The anomeric and gauche effects in the conformational analysis of 2-methoxy- and 2-ethoxy-tetrahydropyran

- Source: A representative study in the Journal of the American Chemical Society that demonstrates the principles of conform

-

URL: [Link]

-

Fluorine in Medicinal Chemistry

- Title:The Many Roles for Fluorine in Medicinal Chemistry

- Source: A review by S. Purser et al.

-

URL: [Link]

An In-depth Technical Guide to the Synthesis of 3,3-diethoxy-1,1,1-trifluoropropane: Starting Materials and Methodologies

Introduction: The Significance of 3,3-diethoxy-1,1,1-trifluoropropane

3,3-diethoxy-1,1,1-trifluoropropane, also known as trifluoroacetaldehyde diethyl acetal, is a valuable fluorinated building block in organic synthesis. The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a desirable moiety in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this important compound, aimed at researchers and professionals in the field of drug development and chemical synthesis.

The core of most synthetic approaches to 3,3-diethoxy-1,1,1-trifluoropropane lies in the generation and subsequent trapping of the highly reactive trifluoroacetaldehyde (fluoral). Due to its gaseous nature at room temperature, trifluoroacetaldehyde is often generated in situ or used in the form of more stable precursors like its hydrate or hemiacetal.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of 3,3-diethoxy-1,1,1-trifluoropropane can be broadly categorized into two main strategies, distinguished by their primary starting materials:

-

From Trifluoroacetic Acid Derivatives: This is the most common and economically viable route, starting from readily available trifluoroacetic acid or its esters.

-

From Halogenated Propane/Propene Precursors: This approach involves the synthesis and subsequent fluorination and/or functionalization of three-carbon synthons.

This guide will focus primarily on the more prevalent and practical approach starting from trifluoroacetic acid derivatives.

Part 1: Synthesis from Trifluoroacetic Acid and Its Esters

The most widely adopted strategy for synthesizing 3,3-diethoxy-1,1,1-trifluoropropane involves the reduction of a trifluoroacetate ester, typically ethyl trifluoroacetate, to form a trifluoroacetaldehyde equivalent, which is then converted to the desired diethyl acetal.

Logical Workflow: From Ester to Acetal

The overall transformation can be visualized as a two-step process, often performed sequentially in a one-pot or two-step procedure.

Caption: Mechanism of acid-catalyzed conversion of hemiacetal to acetal.

To drive the equilibrium towards the formation of the acetal, it is essential to remove the water that is formed during the reaction. This can be achieved by:

-

Using a large excess of ethanol.

-

Employing a dehydrating agent, such as anhydrous calcium chloride. [1][2]* Azeotropic removal of water using a Dean-Stark apparatus.

The following protocol is a representative procedure based on the principles of acid-catalyzed acetal formation.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trifluoroacetaldehyde ethyl hemiacetal and a 3 to 5-fold molar excess of anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Alternatively, a Lewis acid like anhydrous calcium chloride can be used, which also acts as a dehydrating agent. [1][2]3. Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by GC-MS or NMR spectroscopy.

-

Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium carbonate). Filter the reaction mixture if a solid dehydrating agent was used.

-

Purification: Remove the excess ethanol by distillation. The crude product can then be purified by fractional distillation under reduced pressure to yield 3,3-diethoxy-1,1,1-trifluoropropane.

Part 2: Alternative Synthetic Approaches

While the reduction of trifluoroacetate esters is the most common route, other methods have been explored, primarily involving the reaction of ethyl vinyl ether.

From Ethyl Vinyl Ether

Ethyl vinyl ether is a reactive enol ether that can serve as a precursor to the diethoxyethyl group. However, its reaction with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like triethylamine or pyridine leads to the formation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, not the desired acetal. [3]Further transformation of this intermediate would be required to obtain 3,3-diethoxy-1,1,1-trifluoropropane, making this a less direct route.

Conclusion and Future Outlook

The synthesis of 3,3-diethoxy-1,1,1-trifluoropropane is most efficiently and economically achieved through a two-step process starting from ethyl trifluoroacetate. The key transformations involve a controlled reduction to form a trifluoroacetaldehyde equivalent, followed by an acid-catalyzed acetalization with ethanol. The choice of reagents and reaction conditions, particularly for the reduction step, is critical to maximizing the yield and minimizing side products. For researchers and drug development professionals, the trifluoroacetaldehyde ethyl hemiacetal represents a convenient and stable starting material for the final acetalization step. As the demand for novel fluorinated compounds in various fields of science continues to grow, the optimization of synthetic routes to key building blocks like 3,3-diethoxy-1,1,1-trifluoropropane will remain an area of active interest.

References

- Google Patents. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde.

- Google Patents. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof.

- (This cit

-

PrepChem.com. Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). [Link]

- (This cit

- (This cit

- (This cit

- (This cit

-

Organic Syntheses. Acetal. [Link]

- (This cit

- (This cit

- (This cit

-

PubChem. Ethyl trifluoroacetate. [Link]

- (This cit

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

Sources

Navigating the Purification Landscape of Trifluoromethylated Acetals: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target binding affinity.[1] Consequently, trifluoromethylated acetals have emerged as critical intermediates and building blocks in the synthesis of advanced pharmaceutical agents.[2] However, the unique electronic properties of the CF3 group introduce distinct challenges into the purification process. This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for purifying trifluoromethylated acetals. We will move beyond rote protocols to explore the causal relationships between molecular properties and purification outcomes, offering validated methodologies in chromatography, distillation, and crystallization, alongside robust analytical techniques for purity confirmation.

The Trifluoromethyl Acetal: Understanding the Purification Challenge

The high electronegativity of fluorine atoms in the CF3 group creates a strong dipole and significantly alters the electron distribution within the acetal moiety. This has several direct consequences for purification strategy:

-

Altered Polarity and Lipophilicity: The CF3 group generally increases a molecule's lipophilicity, influencing its solubility and interaction with chromatographic stationary phases.[3]

-

Volatility: The presence of a CF3 group can increase the volatility of a compound compared to its non-fluorinated analog, making distillation a viable option in some cases.

-

Potential for Instability: While the C-F bond is exceptionally strong, the electron-withdrawing nature of the CF3 group can render adjacent functional groups susceptible to degradation, particularly on acidic or basic media like standard silica gel.[4]

A successful purification strategy is not a one-size-fits-all solution but a carefully considered workflow tailored to the specific properties of the target molecule.

Core Purification Methodologies: A Comparative Analysis

The primary methods for purifying trifluoromethylated acetals are liquid chromatography, distillation, and crystallization. The choice depends on the compound's physical state, thermal stability, and the nature of the impurities.

Table 1: Comparison of Primary Purification Techniques

| Method | Ideal For | Advantages | Limitations |

| Flash Column Chromatography | Most non-volatile oils and solids. | High resolution, applicable to a wide range of polarities, scalable. | Potential for compound degradation on stationary phase, solvent consumption.[4] |

| Distillation | Thermally stable, volatile liquids (B.P. < 200 °C at reduced pressure). | Excellent for removing non-volatile impurities, highly scalable, cost-effective. | Requires thermal stability, not effective for separating isomers with close boiling points. |

| Crystallization/Recrystallization | Crystalline solids. | Can yield exceptionally high purity, cost-effective, scalable. | Impurities can inhibit crystal formation, potential for low recovery, not suitable for oils.[4] |

| Liquid-Liquid Extraction | Initial crude workup. | Removes bulk ionic or highly polar/non-polar impurities, fast and simple. | Low resolution, primarily a pre-purification step. |

Chromatographic Purification: The Workhorse Technique

Column chromatography is the most versatile and commonly employed method for purifying trifluoromethylated compounds.[5][6] Success hinges on the rational selection of the stationary and mobile phases.

Normal-Phase Chromatography

In normal-phase systems, a polar stationary phase (typically silica gel or alumina) is used with a non-polar mobile phase.[7]

-